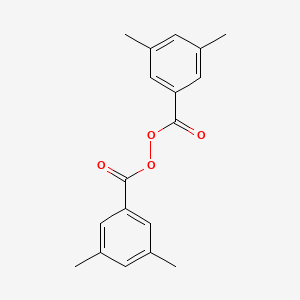
Bis(3,5-dimethylbenzoyl) peroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3,5-dimethylbenzoyl) peroxide is an organic peroxide compound characterized by the presence of two benzoyl groups attached to a peroxide linkage. This compound is known for its strong oxidizing properties and is commonly used as a radical initiator in polymerization reactions. It is also utilized in various industrial applications due to its ability to decompose and generate free radicals under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,5-dimethylbenzoyl) peroxide typically involves the reaction of 3,5-dimethylbenzoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired peroxide compound. The general reaction can be represented as follows:
[ 2 \text{C}_9\text{H}_9\text{COCl} + \text{H}_2\text{O}_2 + 2 \text{NaOH} \rightarrow (\text{C}_9\text{H}_9\text{CO})_2\text{O}_2 + 2 \text{NaCl} + 2 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The process involves the continuous addition of reactants and the removal of by-products to maintain the efficiency of the reaction. The final product is then purified through recrystallization or other suitable methods to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Bis(3,5-dimethylbenzoyl) peroxide undergoes various types of chemical reactions, including:
Oxidation: As an oxidizing agent, it can facilitate the oxidation of various organic substrates.
Reduction: It can be reduced to its corresponding alcohols under specific conditions.
Substitution: It can participate in substitution reactions where the peroxide linkage is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other peroxides. Conditions typically involve the presence of a catalyst and controlled temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Substitution: Reagents like halogens or nucleophiles can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols.
Scientific Research Applications
Bis(3,5-dimethylbenzoyl) peroxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a radical initiator in polymerization reactions, aiding in the synthesis of various polymers and copolymers.
Biology: It is employed in the study of oxidative stress and its effects on biological systems.
Medicine: Research into its potential use as an antimicrobial agent and its role in drug delivery systems is ongoing.
Industry: It is used in the production of plastics, resins, and other materials where controlled radical polymerization is required.
Mechanism of Action
The mechanism of action of Bis(3,5-dimethylbenzoyl) peroxide involves the homolytic cleavage of the peroxide bond to generate free radicals. These radicals can then initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzoyl peroxide: Similar in structure but lacks the dimethyl groups, making it less stable and more prone to decomposition.
Dicumyl peroxide: Another organic peroxide with different substituents, used primarily in the rubber industry.
Di-tert-butyl peroxide: Known for its high thermal stability and used in high-temperature polymerization processes.
Uniqueness
Bis(3,5-dimethylbenzoyl) peroxide is unique due to the presence of the 3,5-dimethyl groups, which enhance its stability and make it suitable for specific applications where other peroxides may not be effective. Its ability to generate free radicals under controlled conditions makes it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C18H18O4 |
|---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
(3,5-dimethylbenzoyl) 3,5-dimethylbenzenecarboperoxoate |
InChI |
InChI=1S/C18H18O4/c1-11-5-12(2)8-15(7-11)17(19)21-22-18(20)16-9-13(3)6-14(4)10-16/h5-10H,1-4H3 |
InChI Key |
MBXQENVQSSWFBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)OOC(=O)C2=CC(=CC(=C2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


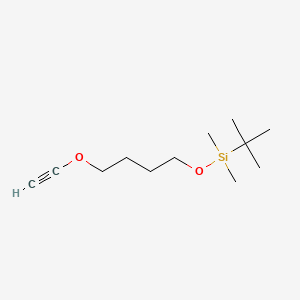
![4-((Trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B15330740.png)


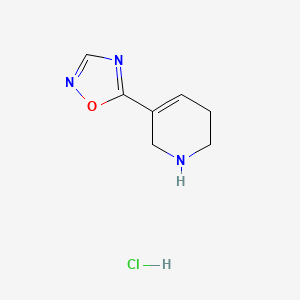
![3-Azido-N-Boc-N-[(tributylstannyl)methyl]-1-propanamine](/img/structure/B15330766.png)
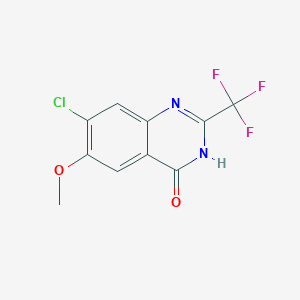
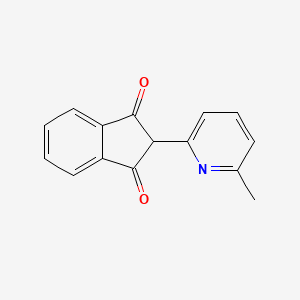
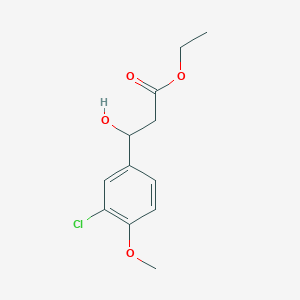
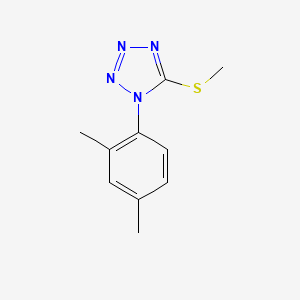
![2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine](/img/structure/B15330796.png)


![6-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B15330813.png)
